![molecular formula C14H15N3O2 B14873479 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14873479.png)
6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction might start with the condensation of a substituted aniline with a diketone, followed by cyclization under acidic or basic conditions to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups .
Scientific Research Applications
6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit inflammatory pathways by interacting with proteins involved in the NF-kB pathway .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
6-methyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a tetrahydro-pyrrolo moiety makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-methyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c1-8-5-3-4-6-9(8)12-11-10(15-14(19)16-12)7-17(2)13(11)18/h3-6,12H,7H2,1-2H3,(H2,15,16,19) |
InChI Key |
FEXZKXKHRNVCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)C)NC(=O)N2 |
Origin of Product |
United States |
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